molecular formula C15H15ClN2O4 B2943783 1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904235-83-1

1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2943783
CAS No.: 1904235-83-1
M. Wt: 322.75
InChI Key: MGFZHDNOCSRCSX-UHFFFAOYSA-N
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Description

1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrolidine-2,5-dione core and an azetidin-3-yl group substituted with a 5-chloro-2-methoxybenzoyl moiety.

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial and antifungal activities , suggesting that the targets could be enzymes or proteins essential for the survival of these microorganisms.

Biochemical Pathways

Given its potential antibacterial and antifungal activities , it might interfere with the synthesis of essential biomolecules in these organisms or disrupt their metabolic pathways, leading to their death or growth inhibition.

Result of Action

Based on its potential antibacterial and antifungal activities , it can be inferred that the compound might cause cell death or inhibit the growth of these microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl intermediate, which is then reacted with 5-chloro-2-methoxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Used in the development of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid
  • 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione
  • 1-(5-Chloro-2-methoxybenzoyl)proline

Uniqueness

1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, such as the combination of the azetidin-3-yl group and the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-22-12-3-2-9(16)6-11(12)15(21)17-7-10(8-17)18-13(19)4-5-14(18)20/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZHDNOCSRCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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